molecular formula C15H12N2O B1349965 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-78-2

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1349965
M. Wt: 236.27 g/mol
InChI Key: UMZURMUNTPASCP-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (6-MPIPC) is an aromatic heterocyclic compound that has been studied extensively due to its potential applications in a variety of scientific fields. It is a highly reactive compound that can be used in the synthesis of a variety of compounds, and its mechanism of action has been studied in depth. In addition, 6-MPIPC has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified.

Scientific Research Applications

Fluorescent Molecular Rotors

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives have been studied for their potential as fluorescent molecular rotors (FMRs). These compounds, synthesized by condensation with various active methylene moieties, exhibit viscosity sensing properties. Their unique structure allows for large red-shifted absorptions, making them potentially useful in environments where emission intensity enhancements in response to viscosity changes are required (Jadhav & Sekar, 2017).

Synthesis of Imidazo[1,2-a]pyridines

Research on the synthesis of imidazo[1,2-a]pyridines, including 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, shows that water-mediated hydroamination and silver-catalyzed aminooxygenation can produce these compounds efficiently. This synthesis approach is significant for developing various organic compounds with potential applications in medicine and other fields (Mohan, Rao & Adimurthy, 2013).

Antimicrobial Activity

Compounds related to 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde have been synthesized and tested for their antimicrobial activity. For example, derivatives like 6-methyl-4-(3-phenyl-pyridine-4-yl-methanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide have shown promising results, indicating potential for medical applications (Rathod & Solanki, 2018).

Corrosion Inhibition

This compound and its derivatives have been evaluated as corrosion inhibitors for materials like carbon steel in acidic environments. Studies involving electrochemical impedance spectroscopy and potentiodynamic polarizationtechniques have shown that these compounds can effectively reduce corrosion rates, acting as mixed-type inhibitors. This property makes them valuable in industrial applications to enhance the longevity of metal structures and components (Ech-chihbi et al., 2019).

Catalytic Activity in Organic Reactions

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and related compounds have been studied for their catalytic activities, particularly in the oxidation of organic compounds like catechol. The effectiveness of these compounds as catalysts depends on various factors, including the nature of the ligand, transition metals, and ion salts. This research suggests potential applications in organic synthesis and industrial processes (Saddik et al., 2012).

properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(12-5-3-2-4-6-12)13(10-18)17(14)9-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZURMUNTPASCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JB Bharate, S Abbat, PV Bharatam… - Organic & …, 2015 - pubs.rsc.org
Copper bromide catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes directly led to the formation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. The quantum …
Number of citations: 18 pubs.rsc.org
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com

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